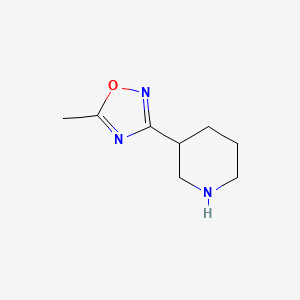
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
Compounds like “5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole” belong to a class of organic compounds known as heterocyclic compounds. These are compounds containing a ring structure made up of more than one type of atom, in this case, carbon and nitrogen . They often have interesting biological activities and are commonly found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structure would depend on the positions of the methyl and piperidin-3-yl groups on the oxadiazole ring.
Chemical Reactions Analysis
Heterocyclic compounds like “5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole” can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions . The exact reactions would depend on the specific compound and the conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact structure. They are likely to be solid at room temperature, and their solubility in water and organic solvents would depend on the nature of the substituents .
Applications De Recherche Scientifique
Antimicrobial Activity
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole derivatives exhibit significant antimicrobial activity. A structure-activity relationship study highlighted this effect, indicating potential applications in antimicrobial drug development (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Chemical Reactivity
Various syntheses involving 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole have been explored. For instance, reactions with pyrrolidine and morpholine were conducted to produce derivatives with potential biological applications (Rao, Reddy, Jyotsna, & Sait, 2014). Another study focused on synthesizing novel compounds with piperidine, examining their chemical properties and potential applications (Krolenko, Vlasov, & Zhuravel, 2016).
Biological Evaluation and Molecular Docking Studies
Research has been conducted on the biological evaluation of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole derivatives. Studies include antimicrobial activity screening and molecular docking to understand their interaction with biological targets. These studies are crucial for drug discovery and development (Khalid et al., 2016).
Antiproliferative Properties
A novel class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered. These compounds act as tubulin inhibitors, indicating potential applications in cancer research and therapy (Krasavin et al., 2014).
Antifungal Activity
Novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated for their antifungal activities. This research opens up possibilities for developing new antifungal agents (Sangshetti & Shinde, 2011).
Crystal Structure Analysis
Studies on the molecular and crystal structures of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole derivatives have been conducted. Understanding these structures is vital for drug design and understanding drug-receptor interactions (Vaksler et al., 2023).
Safety And Hazards
Orientations Futures
The study of heterocyclic compounds is a very active area of research, with new compounds being synthesized and their biological activities being investigated . Future research on “5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole” could involve the synthesis of the compound, the investigation of its biological activity, and its potential use in the development of new pharmaceuticals.
Propriétés
IUPAC Name |
5-methyl-3-piperidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZPWGXBWMZDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676561 | |
| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole | |
CAS RN |
895573-64-5 | |
| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1394062.png)

![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)




![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)

![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)

